2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride
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Overview
Description
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpyrrolidine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiophene ring or modify the pyrrolidine ring.
Substitution: The methyl group or the thiophen-2-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Modified pyrrolidine derivatives.
Substitution: New compounds with different functional groups replacing the methyl or thiophen-2-ylmethyl groups.
Scientific Research Applications
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A simpler analog with only the thiophene ring and a methyl group.
Thiophen-2-ylmethylamine: Lacks the pyrrolidine ring but contains the thiophene and methylamine groups.
2-Methylpyrrolidine: Contains the pyrrolidine ring with a methyl group but lacks the thiophene moiety.
Uniqueness
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine ring and the thiophene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-10(5-3-6-11-10)8-9-4-2-7-12-9;/h2,4,7,11H,3,5-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEZAENPNLKISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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